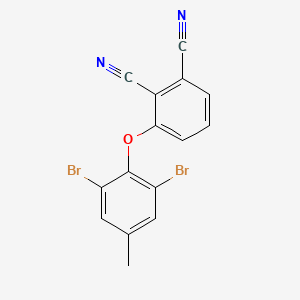
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with two bromine atoms, a methyl group, and a phenoxy group, along with two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps. One common method includes the bromination of 4-methylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with 3,4-dicyanophenol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including bromination and nucleophilic substitution reactions, under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: The compound is explored for its use in various industrial processes, including the production of dyes and pigments.
作用机制
The mechanism of action of 3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The bromine atoms and cyano groups play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical and physical properties .
相似化合物的比较
Similar Compounds
1,3-Dibromo-2-methylbenzene: Similar in structure but lacks the cyano groups and phenoxy substitution.
Dicyanobenzene Derivatives: Compounds with similar dicyano substitution but different aromatic frameworks.
Uniqueness
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to its combination of bromine, methyl, phenoxy, and cyano groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
594823-65-1 |
|---|---|
分子式 |
C15H8Br2N2O |
分子量 |
392.04 g/mol |
IUPAC 名称 |
3-(2,6-dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H8Br2N2O/c1-9-5-12(16)15(13(17)6-9)20-14-4-2-3-10(7-18)11(14)8-19/h2-6H,1H3 |
InChI 键 |
VMFBJIKCPLAZKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)OC2=CC=CC(=C2C#N)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


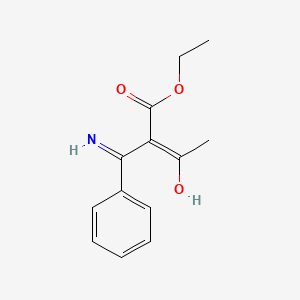
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
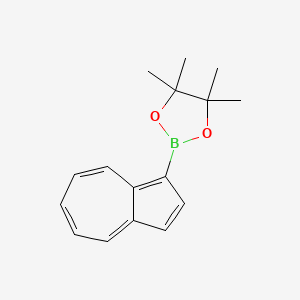
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
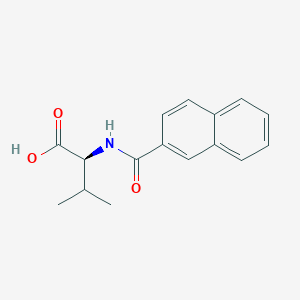
methanone](/img/structure/B14238617.png)
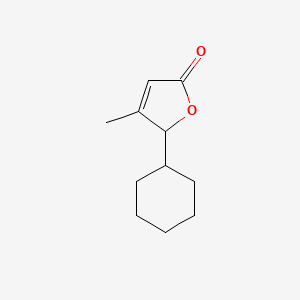

![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
phosphanium bromide](/img/structure/B14238644.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
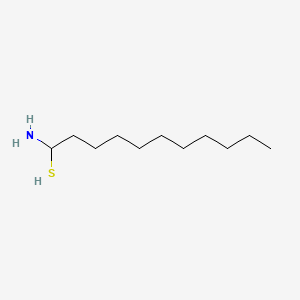
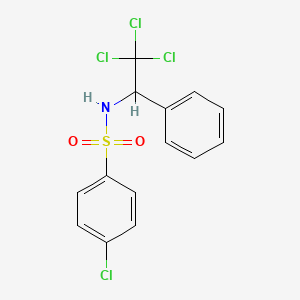
![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)
